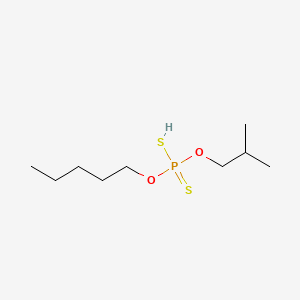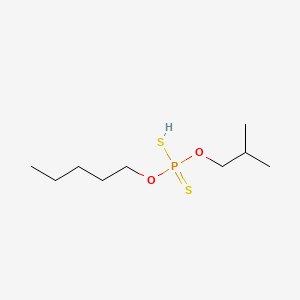
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an indenoisoquinoline core with a propynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions to form the indenoisoquinoline core.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (propyne) is coupled with a halogenated indenoisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Functionalization: The final step may involve oxidation and further functionalization to achieve the desired dione structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using continuous flow reactors for better control of reaction conditions and employing greener solvents and reagents to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indenoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indenoisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study DNA interactions and enzyme inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with DNA and enzymes:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Camptothecin: Another topoisomerase inhibitor with a different core structure but similar mechanism of action.
Uniqueness
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific propynyl substituent, which may confer distinct electronic properties and biological activities compared to other indenoisoquinoline derivatives.
Eigenschaften
CAS-Nummer |
81721-78-0 |
|---|---|
Molekularformel |
C19H11NO2 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
6-prop-2-ynylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H11NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h1,3-10H,11H2 |
InChI-Schlüssel |
UMRYKNVDLHXTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)

![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)









